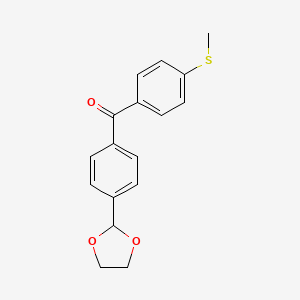
ethyl 5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often 4-methylbenzyl azide, and the alkyne is ethyl propiolate.
Cycloaddition Reaction: The azide and alkyne undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring.
Esterification: The resulting triazole intermediate is then esterified to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow synthesis techniques and the use of automated reactors to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Ethyl 5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include 5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: Products include ethyl 5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-methanol.
Substitution: Products vary depending on the nucleophile used.
科学研究应用
Ethyl 5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of triazole derivatives.
Materials Science: Used in the development of new materials with specific electronic or photonic properties.
Biological Studies: Employed as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
作用机制
The mechanism of action of ethyl 5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. This compound may also interfere with cellular pathways by binding to specific proteins or nucleic acids.
相似化合物的比较
Ethyl 5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives such as:
1,2,3-Triazole-4-carboxylic acid: Lacks the ethyl ester group, making it more polar and less lipophilic.
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate: Similar structure but with a phenyl group instead of a 4-methylbenzyl group, affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and physical properties, making it a valuable compound for targeted applications in research and industry.
属性
IUPAC Name |
ethyl 5-methyl-1-[(4-methylphenyl)methyl]triazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-19-14(18)13-11(3)17(16-15-13)9-12-7-5-10(2)6-8-12/h5-8H,4,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHNJWJCZRLSAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)CC2=CC=C(C=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649775 |
Source


|
| Record name | Ethyl 5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1030014-84-6 |
Source


|
| Record name | Ethyl 5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

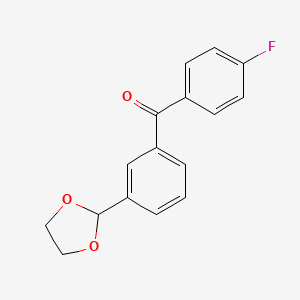
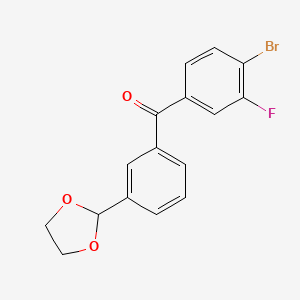
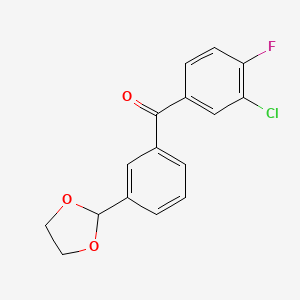
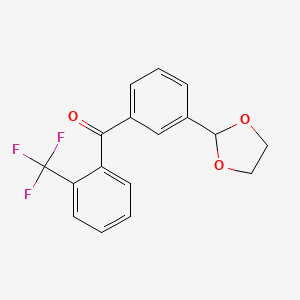

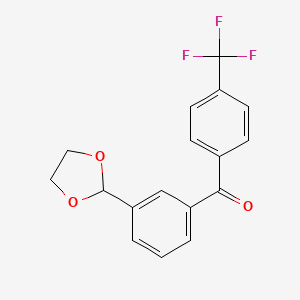
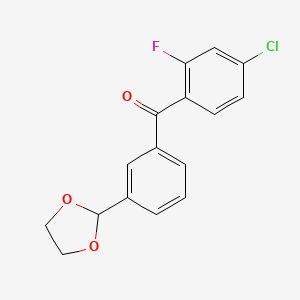
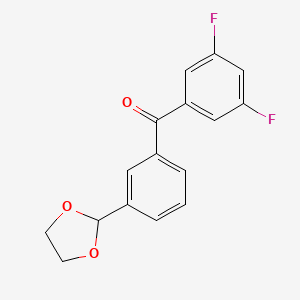
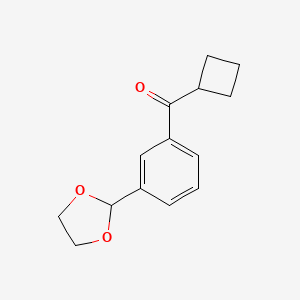
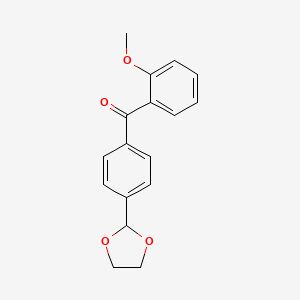
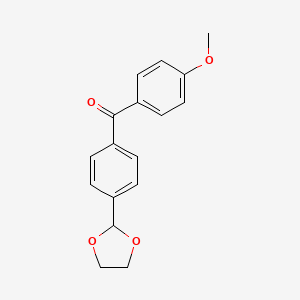
![[4-(1,3-Dioxolan-2-yl)phenyl][2-(methylsulfanyl)phenyl]methanone](/img/structure/B1327987.png)
